molecular formula C13H15NO5 B12824238 Tert-butyl 4-acetyl-2-nitrobenzoate

Tert-butyl 4-acetyl-2-nitrobenzoate

Cat. No.: B12824238
M. Wt: 265.26 g/mol
InChI Key: RFBMLLYXUHXURA-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetyl-2-nitrobenzoate is an aromatic ester featuring a tert-butyl group, an acetyl substituent at the 4-position, and a nitro group at the 2-position of the benzoate ring. This compound belongs to the class of nitroaromatic esters, which are widely utilized in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and specialty materials. The tert-butyl group enhances steric bulk and solubility in organic solvents, while the electron-withdrawing nitro and acetyl groups influence reactivity patterns, particularly in electrophilic substitution or nucleophilic acyl substitution reactions.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

tert-butyl 4-acetyl-2-nitrobenzoate

InChI

InChI=1S/C13H15NO5/c1-8(15)9-5-6-10(11(7-9)14(17)18)12(16)19-13(2,3)4/h5-7H,1-4H3

InChI Key

RFBMLLYXUHXURA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-acetyl-2-nitrobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of tert-butyl benzoate to introduce the nitro group, followed by Friedel-Crafts acylation to introduce the acetyl group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acetyl-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Tert-butyl 4-amino-2-nitrobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-acetyl-2-nitrobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 4-acetyl-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-2-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 4-acetyl-2-nitrobenzoate with structurally related tert-butyl benzoate derivatives, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of Tert-butyl Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications Safety Considerations
This compound C₁₃H₁₅NO₅ 277.26 g/mol 4-acetyl, 2-nitro High reactivity due to electron-withdrawing groups; moderate stability Pharmaceutical intermediates, catalysts Sensitive to heat/shock; use explosion-proof equipment
Tert-butyl 3-methoxy-4-nitrobenzoate C₁₂H₁₅NO₅ 253.25 g/mol 3-methoxy, 4-nitro Stable under standard conditions; nitro group sensitizes to thermal stress Synthetic intermediates, reference standards Avoid heat sources; handle with inert atmospheres
Tert-butyl 4-bromo-2-fluorobenzoate C₁₁H₁₂BrFO₂ 283.12 g/mol 4-bromo, 2-fluoro Halogen substituents enhance electrophilic reactivity; high lipophilicity Cross-coupling reactions, agrochemicals Toxic halogen byproducts; use fume hoods
Tert-butyl (3s,4r)-pyrrolidine carboxylate C₁₇H₂₅NO₄ 307.4 g/mol Heterocyclic substituent High steric hindrance; stable in recommended storage conditions Chiral catalysts, drug discovery Low acute toxicity; minimal hazard data

Key Comparative Insights:

Reactivity and Stability Nitro vs. Halogen Substituents: The nitro group in this compound and tert-butyl 3-methoxy-4-nitrobenzoate increases sensitivity to thermal decomposition compared to halogenated analogs (e.g., 4-bromo-2-fluorobenzoate) . However, the acetyl group in the former may facilitate nucleophilic acyl substitutions, unlike the inert methoxy group . Steric Effects: The tert-butyl group in all derivatives improves solubility in non-polar solvents and reduces hydrolysis rates compared to methyl or ethyl esters .

Applications

  • Pharmaceutical Intermediates : Nitro-containing derivatives (e.g., 4-acetyl-2-nitro and 3-methoxy-4-nitro) are preferred for synthesizing amines via reduction reactions, whereas halogenated analogs (e.g., 4-bromo-2-fluorobenzoate) serve in cross-coupling reactions .
  • Catalysts : The pyrrolidine-based tert-butyl ester () is used in asymmetric catalysis due to its chiral center, a feature absent in nitro- or halogen-substituted analogs .

Safety and Handling

  • Nitro Compounds : Both nitro-substituted derivatives require stringent precautions against heat and shock, as nitro groups can decompose explosively under stress . This contrasts with halogenated analogs, which pose risks primarily from toxic byproducts (e.g., HBr release) .
  • tert-Butyl Alcohol Precursors : While tert-butyl esters are generally less volatile than tert-butyl alcohol (LEL = 1.7%, flammable liquid ), their decomposition under acidic conditions may release hazardous isobutylene gas .

Research Findings:

  • Thermal Stability : Studies on tert-butyl 3-methoxy-4-nitrobenzoate indicate decomposition above 150°C, suggesting similar thresholds for this compound .
  • Synthetic Utility: The acetyl group in this compound enables keto-enol tautomerism, broadening its utility in condensation reactions compared to non-acetylated analogs.

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